2-(Benzyloxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine
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Overview
Description
2-(Benzyloxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine is a chemical compound that features a pyrazine ring substituted with a benzyloxy group and a dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine typically involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through various methods, including the condensation of appropriate diamines with diketones.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions, where a benzyl alcohol derivative reacts with a suitable leaving group on the pyrazine ring.
Attachment of the Dioxaborolane Moiety: The dioxaborolane group is often introduced through a Suzuki-Miyaura coupling reaction, where a boronic acid or ester reacts with a halogenated pyrazine derivative in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyrazine ring can be reduced under specific conditions to form dihydropyrazine derivatives.
Substitution: The dioxaborolane moiety can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Palladium catalysts, such as Pd(PPh3)4, are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid.
Reduction: Reduction of the pyrazine ring can produce dihydropyrazine derivatives.
Substitution: Cross-coupling reactions can yield various substituted pyrazine derivatives.
Scientific Research Applications
2-(Benzyloxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Medicinal Chemistry: It may be explored for its potential biological activity and used in drug discovery and development.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine depends on its specific application:
In Organic Synthesis: The compound acts as a versatile intermediate that can undergo various chemical transformations.
In Biological Systems: If explored for medicinal purposes, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Benzyloxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 2-Benzyloxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Uniqueness
2-(Benzyloxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in organic synthesis and materials science.
Properties
CAS No. |
2077892-11-4 |
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Molecular Formula |
C17H21BN2O3 |
Molecular Weight |
312.2 g/mol |
IUPAC Name |
2-phenylmethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine |
InChI |
InChI=1S/C17H21BN2O3/c1-16(2)17(3,4)23-18(22-16)14-10-19-11-15(20-14)21-12-13-8-6-5-7-9-13/h5-11H,12H2,1-4H3 |
InChI Key |
FDCUULNRUYCGNT-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=CC(=N2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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